molecular formula C8H16F2N2O3S B13460986 tert-butyl N-{2-[(difluoromethyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate

tert-butyl N-{2-[(difluoromethyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate

Cat. No.: B13460986
M. Wt: 258.29 g/mol
InChI Key: FCHKEBJIVRMPNZ-UHFFFAOYSA-N
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Description

This compound is a tert-butyl carbamate derivative featuring a difluoromethyl group and an imino oxo-sulfanyl (λ⁶-sulfanyl) moiety. The tert-butyl carbamate group provides steric protection for amines, commonly used in peptide synthesis and drug development to enhance stability and solubility. The λ⁶-sulfanyl group, with its unique hypervalent sulfur configuration, may confer reactivity in nucleophilic or electrophilic substitution reactions.

Properties

Molecular Formula

C8H16F2N2O3S

Molecular Weight

258.29 g/mol

IUPAC Name

tert-butyl N-[2-(difluoromethylsulfonimidoyl)ethyl]carbamate

InChI

InChI=1S/C8H16F2N2O3S/c1-8(2,3)15-7(13)12-4-5-16(11,14)6(9)10/h6,11H,4-5H2,1-3H3,(H,12,13)

InChI Key

FCHKEBJIVRMPNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCS(=N)(=O)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-[(difluoromethyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with a difluoromethylating agent in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{2-[(difluoromethyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-butyl N-{2-[(difluoromethyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[(difluoromethyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the lambda6-sulfanyl group may participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, differing in substituents, ring systems, or fluorination patterns:

Compound Name Substituents/Modifications Molecular Formula CAS Number Key Features
tert-butyl N-{3-[imino(methyl)oxo-λ⁶-sulfanyl]phenyl}carbamate Methyl instead of difluoromethyl; phenyl ring at position 3 C₁₂H₁₈N₂O₃S 2230807-28-8 Aromatic ring enhances π-π stacking; methyl reduces electronegativity .
tert-butyl N-{2-[imino(methyl)oxo-λ⁶-sulfanyl]ethyl}carbamate Methyl instead of difluoromethyl; ethyl chain at position 2 C₁₀H₁₉N₂O₃S 2241129-31-5 Shorter alkyl chain may reduce steric hindrance .
tert-butyl N-(3-{2-[imino(methyl)oxo-λ⁶-sulfanyl]ethyl}cyclobutyl)carbamate Cyclobutyl ring; methyl substituent; diastereomeric mixture C₁₃H₂₃N₂O₃S Not provided Cyclobutyl introduces strain; diastereomers complicate synthesis .

Physicochemical Properties

  • Stability : Fluorination may enhance metabolic stability by resisting cytochrome P450 oxidation, a common degradation pathway for methyl groups .
  • Reactivity : The λ⁶-sulfanyl group in all analogs is susceptible to nucleophilic attack, but difluoromethyl’s electron-withdrawing effect may moderate this reactivity.

Biological Activity

tert-butyl N-{2-[(difluoromethyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H16F2N2O3S
  • CAS Number : 2913278-79-0
  • Molecular Weight : 286.31 g/mol

The compound features a tert-butyl group, a difluoromethyl group, an imino oxo linkage, and a lambda6-sulfanyl moiety, contributing to its unique chemical reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and proteins. The imino and sulfanyl groups facilitate covalent bonding with amino acid residues in target proteins, potentially altering their function and activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes, including proteases. Its inhibitory effects are often assessed using fluorometric assays that measure the decrease in substrate concentration following enzyme digestion.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
  • Cytotoxicity : Evaluations on human cell lines have indicated potential cytotoxic effects, which could be leveraged for therapeutic applications against cancer cells.

Case Study 1: Enzyme Inhibition

A study conducted on the inhibition of SARS-CoV 3CL protease demonstrated that compounds structurally similar to this compound exhibited significant inhibitory activity. The IC50 values ranged from 0.056 mM to 0.071 mM for the most potent inhibitors tested .

Case Study 2: Antimicrobial Activity

In vitro assays performed on various bacterial strains indicated that the compound could inhibit bacterial growth at concentrations lower than those required for cytotoxicity against human cells. This suggests a favorable therapeutic index for potential antimicrobial applications .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamateBromophenyl groupModerate enzyme inhibition
tert-butyl N-{2-[imino(2-methoxyethyl)oxo-lambda6-sulfanyl]ethyl}carbamateMethoxy groupCytotoxic effects observed
tert-butyl 3-bromophenethylcarbamateBromophenethyl groupAntimicrobial properties

The table highlights how structural variations influence the biological activity of related compounds.

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